ACPK

Descripción

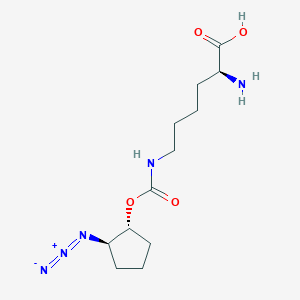

This compound is a hexanoic acid derivative featuring a chiral 2S-amino group and a 6-position carbamate-linked (1R,2R)-2-azidocyclopentyl moiety. Its structural complexity implies specialized synthetic routes, likely involving azide-functionalized intermediates or cyclopentyl ring modifications .

Propiedades

Fórmula molecular |

C12H21N5O4 |

|---|---|

Peso molecular |

299.33 g/mol |

Nombre IUPAC |

(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C12H21N5O4/c13-8(11(18)19)4-1-2-7-15-12(20)21-10-6-3-5-9(10)16-17-14/h8-10H,1-7,13H2,(H,15,20)(H,18,19)/t8-,9+,10+/m0/s1 |

Clave InChI |

JYEVZNBYATWOFD-IVZWLZJFSA-N |

SMILES isomérico |

C1C[C@H]([C@@H](C1)OC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-] |

SMILES canónico |

C1CC(C(C1)OC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid typically involves multiple steps:

Formation of the Cyclopentyl Azide: The starting material, cyclopentanol, is converted to cyclopentyl azide through a substitution reaction with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Protection of the Amino Group: The amino group of the hexanoic acid is protected using a carbamate protecting group such as tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Coupling Reaction: The protected amino acid is then coupled with the cyclopentyl azide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The azido group can undergo oxidation to form nitro or nitroso derivatives.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.

Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents can be used for substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Complex Molecules:

Biology

Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules such as proteins, peptides, and nucleic acids.

Medicine

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Hexanoic Acid Derivatives

*Calculated based on structural formula.

Key Findings:

- 6-Deaminosinefungin: Unlike the target compound, this nucleoside analog inhibits viral proteases (e.g., SARS-CoV-2 Mpro) due to its adenine-containing oxolane ring, demonstrating higher antiviral specificity .

- LLP Ligand: The pyridinyl-phosphonooxymethyl group facilitates covalent binding to lysine residues in enzymes, a mechanism distinct from the azide’s reactivity .

- CML: Simpler carboxymethyl substitution correlates with non-enzymatic glycation processes, highlighting divergent biological roles compared to the target compound .

- Lysinoalanine: Aminoethylcarboxy substituents promote protein crosslinking, suggesting the target compound’s azide may enable alternative conjugation strategies .

Actividad Biológica

(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid, also known as a derivative of lysine, is a compound of interest in biochemical research due to its potential applications in various therapeutic areas. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, target interactions, and implications in enzymatic processes.

- Molecular Formula : C11H22N4O4

- Molecular Weight : 246.30 g/mol

- CAS Number : 31202-69-4

The compound primarily interacts with enzymes that bind to lysine residues. These enzymes are crucial in various biochemical pathways, including:

- Proteolysis : It acts as a substrate for serine proteases, influencing coagulation and fibrinolysis pathways.

- Signal Transduction : The compound may modulate signaling pathways by affecting the phosphorylation state of proteins involved in cellular communication.

Enzyme Inhibition

Research indicates that (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid can inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit ERK (extracellular signal-regulated kinase) pathways, which are critical in cell proliferation and differentiation .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

- Solubility : It is soluble in various solvents, suggesting good bioavailability.

- Stability : Environmental factors such as pH and temperature can influence its stability and interactions with target enzymes.

Case Studies

- Inhibition of Serine Proteases :

- Cell Proliferation Studies :

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases | |

| Signal Transduction | Modulates ERK pathways | |

| Anti-cancer Activity | Reduces proliferation in cancer cell lines |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in multiple solvents |

| Stability | Affected by pH and temperature |

Q & A

Q. What synthetic methodologies are effective for achieving high enantiomeric purity in the synthesis of this compound?

The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:

- Enantioselective cyclopentyl intermediate preparation : The (1R,2R)-2-azidocyclopentyl moiety can be synthesized via stereospecific azide introduction, as seen in analogous bicyclic systems (e.g., BCNK derivatives) .

- Amino acid coupling : The hexanoic acid backbone is constructed using oxazinane or morpholine-based chiral auxiliaries to ensure stereochemical fidelity, similar to boronohexanoic acid syntheses .

- Azide stability : Mild reaction conditions (e.g., THF/water mixtures at 70°C) are recommended to preserve the azide functionality during acidic hydrolysis .

Q. Which analytical techniques are critical for confirming stereochemistry and purity?

- Chiral HPLC : Resolves enantiomers using cellulose-based columns, validated in studies of structurally related lysine derivatives .

- NMR spectroscopy : H and C NMR can confirm cyclopentyl ring stereochemistry and azide placement, as demonstrated in chromenyl-azide analogs .

- Mass spectrometry : High-resolution MS (e.g., Q-TOF) verifies molecular weight and functional group integrity, as applied to trimethyllysine derivatives .

Q. How is this compound applied in protein engineering?

The azide group enables bioorthogonal click chemistry for site-specific protein labeling. For example:

- Genetic code expansion : The compound can be cotranslationally incorporated into proteins via engineered tRNA/synthetase pairs, similar to BCNK .

- Post-translational modifications : Conjugation with alkyne-bearing probes (e.g., tetramethylrhodamine) via copper-free click chemistry, as shown in Pseudomonas aeruginosa flagella tracking studies .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during large-scale synthesis?

- Racemization risks : Prolonged exposure to acidic/basic conditions during deprotection can lead to epimerization. Optimized protocols using tert-butyloxycarbonyl (Boc) protection and short hydrolysis times (<12 hrs) mitigate this, as in boronic acid syntheses .

- Cyclopentyl ring strain : The (1R,2R)-azidocyclopentyl group may undergo ring-opening under harsh conditions. Low-temperature azide incorporation (e.g., −20°C in DMF) preserves stereochemistry .

Q. How can reaction yields be improved for azide-containing intermediates?

- Protecting group strategy : Sequential use of Boc and Fmoc groups on the hexanoic acid backbone reduces side reactions, as validated in lysine SAAC chelator syntheses .

- Catalytic azide transfer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with stoichiometric reductants (e.g., sodium ascorbate) enhances efficiency, as applied in pyrroline-carboxy-lysine derivatives .

Q. What mechanistic insights exist for the azide group’s reactivity in bioorthogonal applications?

- Strain-promoted reactivity : The cyclopentyl-azide’s ring strain accelerates strain-promoted azide-alkyne cycloaddition (SPAAC), enabling faster conjugation than linear azides, as observed in chromenyl-azide ligands .

- pH-dependent stability : Azide stability is maintained at pH 4–8, but acidic environments (pH < 3) may degrade the group, requiring buffered storage conditions .

Q. How does stereochemistry impact biological activity in related compounds?

- Enzyme inhibition : (R)-configured boronohexanoic acids show 3–5x higher arginase inhibition than (S)-isomers, highlighting the importance of chiral center control .

- Receptor binding : SAAC chelators with (S)-lysine configurations exhibit improved tumor targeting in octreotide analogs, emphasizing stereochemical precision in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.